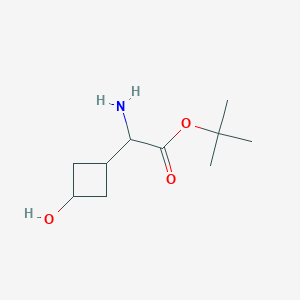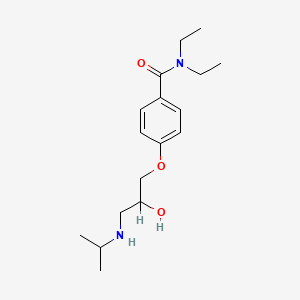
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide is a chemical compound known for its diverse applications in various scientific fields It is characterized by its complex structure, which includes a benzamide core with diethyl, hydroxy, and isopropylamino groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-hydroxybenzoic acid with diethylamine under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide as the oxidizing agent.
Attachment of the Isopropylamino Group: The isopropylamino group is attached through a nucleophilic substitution reaction, where isopropylamine reacts with an appropriate leaving group on the benzamide core.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using catalysts and controlled environments.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to form amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides and derivatives.
Scientific Research Applications
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide can be compared with similar compounds such as:
Metoprolol Acid: Similar in structure but with different pharmacological properties.
Esmolol: Shares structural similarities but differs in its specific applications and effects.
List of Similar Compounds
- Metoprolol Acid
- Esmolol
- Atenolol Acid
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57494-88-9 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C17H28N2O3/c1-5-19(6-2)17(21)14-7-9-16(10-8-14)22-12-15(20)11-18-13(3)4/h7-10,13,15,18,20H,5-6,11-12H2,1-4H3 |
InChI Key |
XTDXDJGKJWTDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


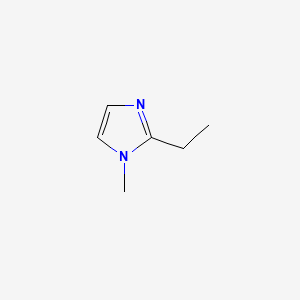
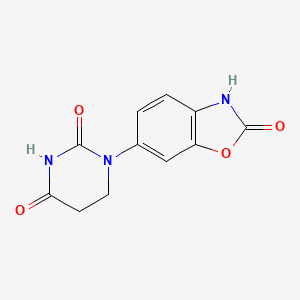
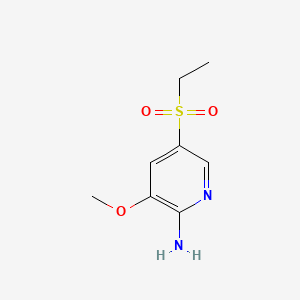
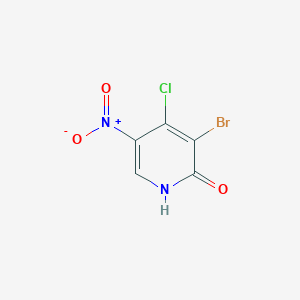

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

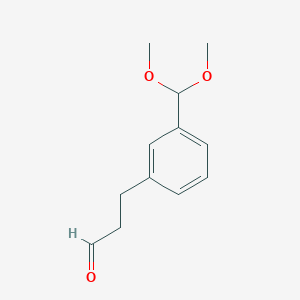
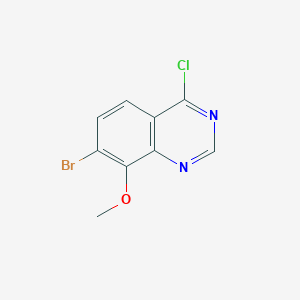
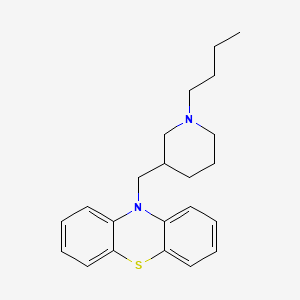

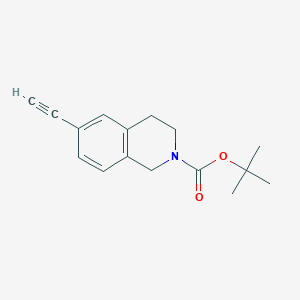
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
